Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a brominated alkene and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted alkenes or cyclohexane derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that further react with biological or chemical targets.
Comparison with Similar Compounds
Ethyl 1-(3-bromoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(3-chloroprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-(3-iodoprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate: Contains an iodine atom, leading to different reactivity.
Ethyl 1-(3-fluoroprop-1-en-1-yl)-2-oxocyclohexane-1-carboxylate: Fluorine substitution affects the compound’s electronic properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
193539-89-8 |
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Molecular Formula |
C12H17BrO3 |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
ethyl 1-(3-bromoprop-1-enyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H17BrO3/c1-2-16-11(15)12(8-5-9-13)7-4-3-6-10(12)14/h5,8H,2-4,6-7,9H2,1H3 |
InChI Key |
OWAVCTLRMUBNEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)C=CCBr |
Origin of Product |
United States |
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